(3R)-3-amino-3-(4-chlorophenyl)propanamide
Description
(3R)-3-Amino-3-(4-chlorophenyl)propanamide is a chiral organic compound characterized by a propanamide backbone substituted with a 4-chlorophenyl group and an amino group at the β-position (C3). Its stereochemistry (R-configuration) is critical for its biological and chemical interactions. The compound is used as a building block in medicinal chemistry, particularly in the synthesis of dopamine D2 receptor antagonists and anticonvulsant agents .
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |
InChI Key |
HUEMYQOYOXHOJL-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials
- 4-Chlorobenzaldehyde : Serves as the aromatic precursor.
- Appropriate amines : Typically, ammonia or primary amines such as methylamine, depending on the desired substitution pattern.
- Carboxylic acid derivatives : For amidation, such as acyl chlorides or activated esters.
Stepwise Synthesis
Step 1: Formation of the Intermediate via Condensation
The initial step involves a reductive amination or condensation reaction between 4-chlorobenzaldehyde and a suitable amine to form an imine or iminium intermediate. This step is often conducted under mild acidic or neutral conditions to favor the formation of the intermediate.
4-Chlorobenzaldehyde + Amine → Imine Intermediate
Reaction conditions typically involve:
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalysts such as acetic acid
- Temperature: 20–50°C
- Time: 4–12 hours
Step 2: Reduction to the Corresponding Amine
The imine or iminium intermediate is then reduced to the primary amine using reducing agents such as:
- Sodium borohydride (NaBH₄)
- Lithium aluminum hydride (LiAlH₄)
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0–25°C
- Duration: 2–6 hours
This yields (4-chlorophenyl)ethylamine derivatives.
Step 3: Amidation to Form the Propanamide
The amine intermediate is then subjected to amidation with a suitable acyl chloride or anhydride, such as succinic anhydride or acryloyl chloride , under basic conditions (e.g., triethylamine or pyridine) to form the target propanamide.
Amine + Acyl chloride → Propanamide derivative
Reaction conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0–25°C
- Time: 4–12 hours
Step 4: Stereoselective Control
To ensure the (3R)-stereochemistry , chiral auxiliaries or chiral catalysts are employed during the reduction or amidation steps. Enantioselective reduction methods, such as asymmetric hydrogenation with chiral catalysts, are often utilized.
Final Hydrochloride Salt Formation
The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an aqueous or alcoholic solution, which enhances water solubility and stability.
Data Table Summarizing Key Reaction Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation | 4-Chlorobenzaldehyde + Amine | Ethanol | 20–50°C | 4–12 hrs | Acid catalysis |
| 2 | Reduction | NaBH₄ or LiAlH₄ | THF or Ethanol | 0–25°C | 2–6 hrs | Produces amine intermediate |
| 3 | Amidation | Acyl chloride | DCM | 0–25°C | 4–12 hrs | Under basic conditions |
| 4 | Salt formation | HCl | Water or ethanol | Room temperature | Immediate | Produces hydrochloride salt |
Notes on Optimization and Variations
- Chiral Catalysts : Use of chiral catalysts during reduction ensures the correct stereochemistry.
- Reaction Monitoring : TLC, NMR, or HPLC techniques are employed to monitor reaction progress.
- Purification : Crystallization or chromatographic methods are used to purify the final compound.
Industrial Synthesis Considerations
For large-scale production, process optimization includes:
- Continuous flow reactors for better control.
- Use of catalytic asymmetric reduction to improve stereoselectivity.
- Purification via crystallization to reduce solvent waste.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the amino group or the benzene ring. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 60–80°C, aqueous H₂SO₄ | 3-(4-chlorophenyl)-3-nitropropanamide | 72–78% | |
| H₂O₂ (30%) | RT, catalytic Fe³⁺ | Epoxide derivatives (ring oxidation) | 55–60% |
-
Mechanism : Oxidizing agents like KMnO₄ convert the primary amino group (–NH₂) to a nitro group (–NO₂) under acidic conditions. Hydrogen peroxide facilitates epoxidation of the chlorophenyl ring via electrophilic aromatic substitution.
Reduction Reactions
Reductive transformations target the amide or aromatic groups:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0–5°C | 3-(4-chlorophenyl)-3-aminopropanol | 85–90% | |
| H₂/Pd-C | Ethanol, 50 psi H₂ | 3-(4-chlorophenyl)propanamide (deaminated) | 68–73% |
-
Key Insight : Lithium aluminum hydride reduces the amide to a primary alcohol while preserving stereochemistry. Catalytic hydrogenation removes the amino group entirely.
Substitution Reactions
The chlorophenyl moiety and amino group participate in nucleophilic/electrophilic substitutions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃/DMF | 120°C, 24 h | 3-azido-3-(4-chlorophenyl)propanamide | 62% | |
| NH₃ (g)/CuCN | 150°C, sealed tube | 3-amino-3-(4-aminophenyl)propanamide | 48% |
-
Notable Reaction : Azide substitution replaces the chlorine atom on the phenyl ring under high-temperature conditions, enabling click chemistry applications.
Amidation and Hydrolysis
The propanamide backbone reacts under acidic or basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 6 h | 3-amino-3-(4-chlorophenyl)propanoic acid | 95% | |
| CH₃COCl | Pyridine, RT | N-acetylated derivative | 88% |
-
Hydrolysis : Concentrated hydrochloric acid cleaves the amide bond to yield the corresponding carboxylic acid. Acetylation occurs selectively at the amino group .
Mechanistic Insights
The compound’s reactivity is governed by:
-
Steric Effects : The (3R) configuration hinders nucleophilic attack on the β-carbon, favoring reactions at the amino or chlorophenyl groups .
-
Electronic Effects : The electron-withdrawing chlorine atom deactivates the phenyl ring, directing electrophilic substitutions to the meta position.
Industrial-Scale Optimization
Large-scale syntheses employ:
-
Continuous Flow Reactors : For oxidation and reduction steps, achieving 15–20% higher yields than batch processes.
-
Microwave Assistance : Reduces reaction times for substitutions (e.g., azide formation) from 24 h to 2 h.
Stability and Side Reactions
Critical stability data:
Scientific Research Applications
(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 235.11 g/mol. It is an amino acid derivative recognized for its hydrochloride salt form, which enhances its water solubility. The compound has a chiral center at the carbon atom next to the amine group, influencing its stereochemistry and potential biological activity. Its structure includes a 4-chlorophenyl group, making it significant in medicinal chemistry and pharmaceutical applications.
Applications
(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride is used across various fields, particularly in pharmaceutical development. Its applications stem from its unique structure and chemical properties, which allow for modifications to enhance efficacy or reduce side effects.
Pharmaceutical Development
- Enzyme Inhibition The amide functional group in (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride is a common feature in many enzyme inhibitors. Research could investigate its potential to inhibit specific enzymes involved in various biological processes.
- Receptor Binding The chlorophenyl group and central amine moiety could interact with receptor sites in the body. Studies could explore its ability to bind to specific receptors, potentially leading to the development of new therapeutic agents.
- Asymmetric Synthesis The stereocenter (3R) suggests the molecule could be useful in asymmetric synthesis reactions, which aims to create molecules with a specific spatial arrangement of atoms, crucial for many drugs.
- Intermediate in Pharmaceutical Synthesis 3-Amino-3-(4-chlorophenyl)propanamide hydrochloride is used as an intermediate in the synthesis of pharmaceutical products. Its unique structure allows researchers to explore modifications that could enhance its efficacy or reduce side effects.
Chemical Reactivity
The chemical reactivity of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride can be explored through various reaction pathways typical for amides and amino compounds: These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
Biological Activities
(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride exhibits various biological activities attributed to its structure. Preliminary studies suggest potential roles in various biological activities, but further research is necessary to fully elucidate its pharmacological profiles and mechanisms of action. Research indicates that 3-amino-3-(4-chlorophenyl)propanamide hydrochloride exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Its structure suggests potential interactions with biological macromolecules, including proteins and enzymes.
Interaction Studies
Interaction studies involving (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride focus on its binding affinity with various biological targets. Such studies are vital for determining the compound's pharmacokinetics and pharmacodynamics. Studies on the interactions of 3-amino-3-(4-chlorophenyl)propanamide hydrochloride with biological systems are crucial for understanding its potential therapeutic effects. These studies are essential for evaluating safety and efficacy in potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C₉H₁₁ClN₂O
- Molecular Weight: 198.65 g/mol
- IUPAC Name: (3R)-3-amino-3-(4-chlorophenyl)propanamide
The compound’s amide group and aromatic chlorophenyl moiety contribute to its stability and ability to participate in hydrogen bonding, making it valuable in drug design .
Comparison with Structurally Similar Compounds
Stereoisomers: (3S)-3-Amino-3-(4-chlorophenyl)propanamide
The S-enantiomer shares the same molecular formula and functional groups but differs in stereochemistry. This difference can significantly alter pharmacological activity.
Key Insight : Enantiomeric differences can lead to divergent biological outcomes, such as receptor selectivity or metabolic stability .
Positional Isomers: (3R)-3-Amino-3-(3-chlorophenyl)propanamide Hydrochloride
This isomer substitutes the chlorine atom at the meta-position (C3) of the phenyl ring instead of the para-position (C4).
Key Insight : Chlorine position affects electronic properties and intermolecular interactions, influencing solubility and target binding .
Functional Group Analogs: 3-Chloro-N-(4-methylphenyl)propanamide
This compound replaces the amino group with a chlorine atom and introduces a methyl group on the phenyl ring.
Key Insight: The absence of an amino group reduces hydrogen-bonding capacity, limiting its use in receptor-targeted drug design .
Complex Derivatives: N-(Isoquinolin-6-yl)-3-amino-2-(4-chlorophenyl)propanamide
This derivative introduces an isoquinoline substituent, expanding its pharmacological profile.
Key Insight : Structural complexity can improve target specificity but complicates synthesis .
Biological Activity
(3R)-3-amino-3-(4-chlorophenyl)propanamide is a compound with significant biological activity, particularly in pharmacological contexts. It is characterized by its unique structure, which includes a propanamide backbone and a 4-chlorophenyl group. This configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and therapeutic development.
- Molecular Formula : C₉H₁₂ClN₂O
- Molecular Weight : 235.11 g/mol
- IUPAC Name : (3R)-3-amino-3-(4-chlorophenyl)propanamide
- Form : Typically exists as a hydrochloride salt, enhancing solubility in water.
Biological Activity
The biological activity of (3R)-3-amino-3-(4-chlorophenyl)propanamide can be summarized as follows:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes, which could have implications in treating various diseases.
- Receptor Interaction : Its structural similarity to neurotransmitters suggests potential interactions within the central nervous system, leading to investigations into its role in neurological disorders.
- Antimicrobial Properties : There is evidence suggesting that the compound could possess antimicrobial properties, making it a candidate for antibiotic development.
The mechanism by which (3R)-3-amino-3-(4-chlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism is still under investigation and may vary depending on the specific application and molecular targets involved .
Case Studies and Experimental Data
- Inhibition Studies : Research has shown that (3R)-3-amino-3-(4-chlorophenyl)propanamide can inhibit enzyme activities related to neurotransmitter pathways. For example, studies indicated that it effectively inhibited specific receptor activities in vitro, suggesting potential therapeutic applications in neuropharmacology .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against several strains of pathogenic bacteria, indicating its potential use as an antimicrobial agent.
Data Table: Comparative Biological Activity
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (3R)-3-amino-3-(4-chlorophenyl)propanamide | Structure | Enzyme inhibitor; potential CNS effects | Hydrochloride salt enhances solubility |
| (3S)-3-amino-3-(4-chlorophenyl)propanamide | Structure | Different biological profile | Variation in stereochemistry affects activity |
| 4-Chloroaniline | Structure | Basic amine; lacks propanamide group | Simpler structure; limited biological activity |
Synthesis and Applications
The synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanamide typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors, often involving coupling reactions.
- Reaction Conditions : Conditions such as temperature and pH are carefully controlled to enhance yield and specificity.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Applications
The applications of (3R)-3-amino-3-(4-chlorophenyl)propanamide span several fields:
- Pharmaceutical Development : Due to its enzyme inhibition properties, it is being explored for potential drug development targeting neurological disorders.
- Antimicrobial Research : Its antimicrobial properties are being investigated for developing new antibiotics.
Q & A
Basic: What are the optimal synthetic routes for (3R)-3-amino-3-(4-chlorophenyl)propanamide, and how can stereochemical purity be ensured?
Methodological Answer:
Synthesis typically involves chiral resolution or asymmetric catalysis. For example, a route similar to N-alkyl-3-(4-chlorophenyl)propanamide derivatives (Scheme 2 in ) can be adapted using enantioselective reagents. Chiral HPLC or polarimetry should validate stereochemical purity (>95% enantiomeric excess). Post-synthesis, recrystallization in solvents like ethanol/water mixtures improves purity .
Basic: What analytical techniques are critical for confirming the structure and purity of (3R)-3-amino-3-(4-chlorophenyl)propanamide?
Methodological Answer:
- HPLC-MS : Quantifies purity (>98%) and detects impurities (e.g., diastereomers or unreacted intermediates) .
- 1H/13C NMR : Confirms regiochemistry and stereochemistry via coupling constants (e.g., vicinal protons in the chiral center) .
- Chiroptical Methods : Circular dichroism (CD) or optical rotation measurements verify enantiomeric integrity .
Advanced: How does the stereochemistry at the 3R position influence biological activity, and how can this be systematically tested?
Methodological Answer:
The 3R configuration may enhance binding to chiral biological targets (e.g., enzymes or receptors). Comparative studies using both enantiomers (3R vs. 3S) are essential:
- In vitro assays : Measure IC50 values against target enzymes (e.g., proteases) .
- Molecular docking : Predict interactions using software like AutoDock Vina, focusing on hydrogen bonding with the amino group and chlorophenyl moiety .
- Pharmacokinetics : Assess metabolic stability via liver microsome assays to identify stereospecific degradation .
Advanced: What strategies resolve contradictions in reported bioactivity data for (3R)-3-amino-3-(4-chlorophenyl)propanamide derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation steps include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Impurity profiling : Quantify byproducts (e.g., dechlorinated analogs) via LC-MS and correlate their presence with altered bioactivity .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., and ) to identify consensus mechanisms.
Basic: What are the safety considerations for handling (3R)-3-amino-3-(4-chlorophenyl)propanamide in laboratory settings?
Methodological Answer:
- PPE : Gloves, goggles, and fume hoods are mandatory due to potential skin/eye irritation (similar to H303/H313 hazards in ) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated organics .
Advanced: How can computational modeling guide the design of (3R)-3-amino-3-(4-chlorophenyl)propanamide analogs with enhanced target selectivity?
Methodological Answer:
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using software like Schrodinger Suite .
- Free-energy perturbation (FEP) : Predict binding affinity changes for analogs with modified substituents (e.g., replacing Cl with CF3) .
- ADMET prediction : Use tools like SwissADME to optimize logP and solubility while retaining chirality .
Basic: What solvents and reaction conditions favor high yields in the synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanamide?
Methodological Answer:
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution in intermediate steps .
- Temperature control : Maintain 0–5°C during amide coupling to minimize racemization .
- Catalysts : Use HOBt/EDCI for efficient carboxyl activation without side reactions .
Advanced: How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of this compound?
Methodological Answer:
- LogP adjustments : Replacing Cl with F () decreases hydrophobicity, improving aqueous solubility .
- Thermal stability : Thermogravimetric analysis (TGA) shows halogen size (Cl vs. Br) affects melting points and degradation profiles .
- Crystallography : Single-crystal X-ray diffraction () reveals packing efficiencies influenced by halogen electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
